molecular formula C16H16N2O2 B1510449 Benzyl 5-aminoisoindoline-2-carboxylate

Benzyl 5-aminoisoindoline-2-carboxylate

Cat. No.: B1510449
M. Wt: 268.31 g/mol
InChI Key: AXOZCJSRLOKLFH-UHFFFAOYSA-N
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Description

Benzyl 5-aminoisoindoline-2-carboxylate is a bicyclic organic compound featuring an isoindoline core (a benzene ring fused to a five-membered ring containing two nitrogen atoms) with a benzyl ester group at position 2 and an amino group at position 5. This structure combines a lipophilic benzyl ester with a polar amine, making it a versatile intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

benzyl 5-amino-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C16H16N2O2/c17-15-7-6-13-9-18(10-14(13)8-15)16(19)20-11-12-4-2-1-3-5-12/h1-8H,9-11,17H2

InChI Key

AXOZCJSRLOKLFH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Ester Group Variations

The choice of ester group significantly impacts physicochemical properties and metabolic stability:

  • Benzyl 5-aminoisoindoline-2-carboxylate (Target Compound): Likely molecular formula: ~C16H14N2O2 (inferred from analogs). The benzyl ester enhances lipophilicity, improving membrane permeability but increasing susceptibility to enzymatic hydrolysis, releasing benzyl alcohol—a compound with noted neurotoxic and irritant properties .
  • tert-Butyl 5-aminoisoindoline-2-carboxylate (CAS 264916-06-5): Molecular formula: C13H18N2O2, Molecular weight: 234.30. The bulky tert-butyl group confers steric protection against hydrolysis, enhancing metabolic stability but reducing solubility. This makes it preferable for prolonged in vivo studies .
  • Ethyl 6-cyano-1H-indole-2-carboxylate: Molecular formula: C12H10N2O2, Molecular weight: 214.23.

Substituent Variations

Substituents at position 5 dictate electronic and biological interactions:

  • 5-Amino Group (Target Compound): The amine provides a hydrogen-bond donor site, facilitating interactions with enzyme active sites (e.g., carbonic anhydrases) .
  • 5-Carboxylic Acid (2-Benzyl-1,3-dioxo-5-isoindolinecarboxylic acid, CAS 67822-75-7): Molecular formula: C16H11NO4, Molecular weight: 281.27. The carboxylic acid group increases polarity, improving water solubility but limiting blood-brain barrier penetration. The 1,3-dioxo groups may enhance binding to metalloenzymes .
  • 5-Boronate Ester (Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate): Molecular formula: C21H24BNO4. The boronate enables cross-coupling reactions, useful in medicinal chemistry for generating diverse analogs. However, boronates are prone to oxidation and require stabilization .

Scaffold Variations: Isoindoline vs. Indole

  • Isoindoline Derivatives :

    • The isoindoline core (e.g., target compound) offers a rigid, planar structure with two nitrogen atoms, favoring interactions with enzymes like carbonic anhydrases .
  • Indole Derivatives (e.g., Indole-5-carboxylic acid, CAS 1670-81-1): Molecular formula: C9H7NO2, Molecular weight: 161.15, Melting point: 208–210°C. The indole scaffold (benzene fused to pyrrole) is prevalent in bioactive compounds (e.g., serotonin analogs). Its single nitrogen atom limits chelation capacity compared to isoindoline .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Properties
This compound ~C16H14N2O2 ~274.30 5-amino, 2-benzyl ester Not reported High lipophilicity, enzyme inhibition
tert-Butyl 5-aminoisoindoline-2-carboxylate C13H18N2O2 234.30 5-amino, 2-tert-butyl ester Not reported Enhanced metabolic stability
2-Benzyl-1,3-dioxo-5-isoindolinecarboxylic acid C16H11NO4 281.27 1,3-dioxo, 5-carboxylic acid Not reported Carbonic anhydrase interaction
Indole-5-carboxylic acid C9H7NO2 161.15 5-carboxylic acid 208–210 High crystallinity, indole scaffold

Preparation Methods

Reported Preparation Methods and Their Analysis

Although direct literature specifically naming Benzyl 5-aminoisoindoline-2-carboxylate is scarce, related isoindoline derivatives and structurally analogous compounds provide valuable insights. The following synthesis strategies are derived from patent literature and research on related isoindoline and piperidine intermediates, which share similar synthetic challenges.

Method 1: Starting from N-protected L-pyroglutamate (Trimethylsulfoxonium Iodide Ring-Opening)

Process Description:

  • The N-protected L-pyroglutamate is ring-opened using trimethylsulfoxonium iodide to extend the carbon chain.
  • The carbonyl group is converted to an imine via benzyloxyimino substitution.
  • The intermediate undergoes acidic deprotection, alkaline cyclization, and reduction.
  • Final chiral resolution yields the target compound or close analogues.

Advantages:

  • Established method with defined reaction steps.
  • Allows stereochemical control through chiral resolution.

Disadvantages:

  • Expensive starting materials (N-protected L-pyroglutamate and trimethylsulfoxonium iodide).
  • Low overall yield.
  • Multiple protection and deprotection steps increase complexity.
  • Generates significant waste and environmental burden.

Yield and Environmental Impact:

Parameter Value
Overall Yield Low
Number of Steps Multiple (≥5)
Use of Expensive Reagents Yes
Waste Generation High
Industrial Feasibility Limited

Method 2: Iridium-Catalyzed Cyclization and Amination

Process Description:

  • N-protected L-pyroglutamate ring-opened as above.
  • Cyclization via iridium catalyst to selectively reduce and form S-conformation alcohol.
  • Inversion of configuration by reaction with N-benzyloxy-2-nitrobenzenesulfonamide.
  • Conversion of hydroxyl group to amino group.
  • Removal of sulfonyl protecting groups with lithium hydroxide and mercaptoacetic acid.
  • Final deprotection with trifluoroacetic acid.

Advantages:

  • High stereochemical control through catalytic reduction.
  • Direct conversion of hydroxyl to amino group.

Disadvantages:

  • Use of expensive iridium catalyst.
  • Complex multi-step process.
  • Low total yield (~15%).
  • Environmentally unfriendly due to extensive use of solvents and reagents.

Yield and Environmental Impact:

Parameter Value
Overall Yield ~15%
Number of Steps Multiple (≥6)
Catalyst Cost High (Iridium catalyst)
Waste Generation High
Industrial Feasibility Low

Method 3: Improved Process Using L-glutamic Acid or Its Sodium Salt

Process Description:

  • Uses inexpensive and readily available L-glutamic acid or its sodium salt as starting material.
  • Avoids the use of trimethylsulfoxonium iodide for carbon chain extension.
  • Simplifies reaction steps by minimizing protection/deprotection.
  • Employs milder reaction conditions for hydrolysis and decarboxylation (20°C to 60°C).
  • Results in higher yield and better atom economy.

Advantages:

  • Cost-effective starting materials.
  • Reduced number of synthetic steps.
  • Environmentally friendlier with lower waste production.
  • Potential for industrial scale-up due to simplicity and yield.

Disadvantages:

  • Details on exact reaction conditions and catalysts may vary and require optimization.

Yield and Environmental Impact:

Parameter Value
Overall Yield Improved (higher than previous methods)
Number of Steps Reduced
Starting Material Cost Low
Waste Generation Lower
Industrial Feasibility High

Comparative Summary Table

Feature Method 1 (Pyroglutamate + Trimethylsulfoxonium) Method 2 (Iridium-Catalyzed) Method 3 (L-glutamic Acid Based)
Starting Material Cost High High Low
Number of Steps Multiple Multiple Fewer
Use of Expensive Catalysts No Yes (Iridium) No
Overall Yield Low ~15% Higher
Environmental Impact High waste, solvent use High waste, solvent use Lower waste, greener process
Industrial Production Feasibility Limited Limited Favorable
Stereochemical Control Through chiral resolution Catalytic selective reduction Achievable with optimized steps

Research Findings and Notes

  • The two earlier methods (Method 1 and Method 2) are well-documented in patents related to intermediates for avibactam synthesis, a compound structurally related to this compound analogues.
  • Both methods suffer from drawbacks including high costs, complicated operations, and low yields.
  • The improved method utilizing L-glutamic acid as a starting material addresses these issues by offering a more sustainable and cost-effective approach.
  • There is a lack of publicly available detailed experimental data specific to this compound, but the principles and strategies from related isoindoline and piperidine derivatives provide a solid foundation for synthetic planning.
  • The preparation methods emphasize the importance of balancing stereochemical control, cost, environmental impact, and yield to optimize production.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Benzyl 5-aminoisoindoline-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from isoindoline derivatives. For example, benzylation of the amine group or esterification of the carboxylate can be achieved using benzyl chloride or benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitoring via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents ensures reaction progression . Optimizing stoichiometry (1.1:1 molar ratio of benzylating agent to substrate) and controlling moisture (anhydrous conditions) are critical to minimize side products like N-overalkylation .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) identifies impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structure: the benzyl group appears as a singlet at ~δ 5.1 ppm (CH₂), while the isoindoline protons show distinct splitting patterns. Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ peak at m/z ~296.3) .

Q. What stability considerations are essential for storing this compound?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the ester moiety. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Purity checks via melting point analysis (literature range: 208–210°C for analogous indole carboxylates) should precede long-term storage .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines bond angles and torsion angles. Mercury CSD 2.0 visualizes packing patterns and hydrogen-bonding networks, critical for understanding steric effects. For example, the benzyl group’s orientation relative to the isoindoline ring can impact intermolecular interactions .

Q. What strategies address contradictory results in catalytic benzylation reactions for this compound?

  • Methodological Answer : Discrepancies in yield may arise from competing O- vs. N-benzylation. Use kinetic studies (time-resolved NMR) to identify intermediates. Uniform experimental design (e.g., varying catalyst loading from 5–20 mol% or temperature from 50–90°C) isolates optimal conditions. Statistical tools like ANOVA validate reproducibility .

Q. How does the electronic environment of the amino group influence reactivity in downstream functionalization?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The amino group’s lone pair participates in resonance with the isoindoline ring, reducing nucleophilicity. Protecting the amine with Boc groups prior to acylations mitigates undesired side reactions .

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • Methodological Answer : Powder X-ray diffraction (PXRD) identifies polymorphs by comparing experimental patterns to simulated data from SC-XRD. Differential scanning calorimetry (DSC) detects thermal transitions (e.g., melting points varying by 5–10°C between forms). Solvent-mediated recrystallization in ethyl acetate/hexane mixtures selectively isolates stable polymorphs .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences). Normalize data using positive controls (e.g., IC₅₀ values for reference compounds). Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers. Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays) .

Q. What statistical methods validate the reproducibility of synthetic yields across laboratories?

  • Methodological Answer : Interlaboratory studies using standardized protocols (e.g., fixed reagent ratios and temperatures) generate yield datasets. Apply the Grubbs test to remove outliers, then calculate relative standard deviation (RSD). A RSD <10% indicates robust methodology. Principal component analysis (PCA) correlates yield with variables like humidity or stirring rate .

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